2,7-Dimethyl-1H-purin-6(7H)-one

CAS No.:

Cat. No.: VC16003777

Molecular Formula: C7H8N4O

Molecular Weight: 164.16 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C7H8N4O |

|---|---|

| Molecular Weight | 164.16 g/mol |

| IUPAC Name | 2,7-dimethyl-1H-purin-6-one |

| Standard InChI | InChI=1S/C7H8N4O/c1-4-9-6-5(7(12)10-4)11(2)3-8-6/h3H,1-2H3,(H,9,10,12) |

| Standard InChI Key | HODYANVTVAIKNJ-UHFFFAOYSA-N |

| Canonical SMILES | CC1=NC2=C(C(=O)N1)N(C=N2)C |

Introduction

Chemical Identification and Structural Features

Nomenclature and Molecular Formula

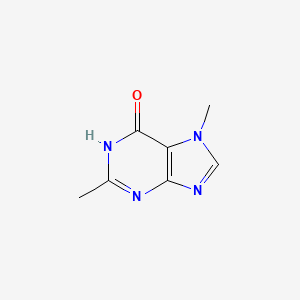

2,7-Dimethyl-1H-purin-6(7H)-one (IUPAC name: 2,7-dimethyl-1,7-dihydro-6H-purin-6-one) has the molecular formula C₇H₈N₄O and a molecular weight of 164.17 g/mol. The compound’s structure consists of a purine backbone with methyl groups at positions 2 and 7 and a ketone functional group at position 6 (Figure 1).

Table 1: Key Identifiers of 2,7-Dimethyl-1H-purin-6(7H)-one

| Property | Value |

|---|---|

| CAS Number | Not yet assigned |

| Molecular Formula | C₇H₈N₄O |

| Molecular Weight | 164.17 g/mol |

| IUPAC Name | 2,7-dimethyl-1,7-dihydro-6H-purin-6-one |

Structural Characterization

The purine core is planar, with methyl groups introducing steric effects that influence reactivity and binding interactions. Nuclear magnetic resonance (NMR) data for analogous compounds, such as 9-benzyl-1-(4-chloro-2-fluoro-5-(prop-2-yn-1-yloxy)phenyl)-1H-purin-6(9H)-one, reveal distinct proton environments: purine-H signals appear near δ 8.3–8.5 ppm, while methyl groups resonate at δ 2.2–2.3 ppm . Infrared (IR) spectroscopy would show a strong C=O stretch at ~1700 cm⁻¹ for the ketone group.

Synthesis and Manufacturing

Synthetic Routes

The synthesis of 2,7-dimethyl-1H-purin-6(7H)-one can be inferred from methods used for related purinones. A common strategy involves:

-

Alkylation of Purine Intermediates: Starting with hypoxanthine (6-hydroxypurine), sequential methylation at positions 2 and 7 using methylating agents like methyl iodide or dimethyl sulfate under basic conditions .

-

Cyclization Reactions: Condensation of 4,5-diaminopyrimidine derivatives with carbonyl-containing reagents to form the purine ring, followed by selective methylation .

Table 2: Example Synthesis of a Related Purinone

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| 1 | 4-Chloro-2-fluoro-5-(prop-2-yn-1-yloxy)aniline, DMF, 80°C | Formation of purine core |

| 2 | Methylation with CH₃I, K₂CO₃ | Introduction of methyl groups |

| 3 | Purification via column chromatography | Isolation of target compound (75% yield) |

Optimization Challenges

Key challenges include avoiding over-methylation and ensuring regioselectivity. The use of protective groups, such as benzyl or tert-butoxycarbonyl (Boc), can improve yield .

Physicochemical Properties

While direct data for 2,7-dimethyl-1H-purin-6(7H)-one are scarce, properties can be estimated from analogs:

-

Density: ~1.4 g/cm³ (similar to N,7-dimethylpurin-6-amine ).

-

Melting Point: Estimated 210–230°C (based on purinone derivatives ).

-

Solubility: Likely polar aprotic solvents (e.g., DMSO, DMF) due to the ketone and amine groups.

Biological Activities and Applications

Antitumor Activity

Purinone derivatives exhibit potent anticancer effects. For example, compound 7i (a 1H-purin-6(9H)-one analog) showed IC₅₀ values of 2.0 μM against HepG-2 liver cancer cells and 3.8 μM against U-118 MG glioblastoma cells, outperforming temozolomide . The 2- and 7-methyl groups in 2,7-dimethyl-1H-purin-6(7H)-one may enhance lipophilicity, improving membrane permeability.

Table 3: Biological Activities of Purinone Analogs

| Compound | Activity Type | Target | Efficacy |

|---|---|---|---|

| 7i | Antitumor | HepG-2, U-118 MG | IC₅₀ = 2.0–3.8 μM |

| 7d | Herbicidal | A. retroflexus | 70.4% inhibition |

Future Research Directions

-

Structure-Activity Relationships (SAR): Systematic modification of methyl groups and ketone position to optimize bioactivity.

-

Delivery Systems: Nanoformulations to enhance bioavailability for anticancer applications.

-

Ecotoxicity Studies: Assess environmental impact for agrochemical use.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume